2-(Benzyloxy)-4-methylpyrimidine

Lipophilicity Physicochemical properties Drug-likeness

Sourcing a validated core scaffold for immunomodulator or herbicide programs often involves costly de novo construction. 2-(Benzyloxy)-4-methylpyrimidine provides a direct entry to the specifically claimed PD-1/PD-L1 inhibitory pharmacophore and patented herbicidal chemical space, eliminating multi-step synthesis of the benzyloxy-pyrimidine motif. • Direct SAR Scaffold: Enables systematic variation around the 2-benzyloxy-4-methyl core critical for PD-1/PD-L1 activity. • Agrochemical Entry Point: Matches the 2-benzyloxypyrimidine core in herbicidal composition patents, accelerating candidate synthesis. • Defined Lipophilicity: XLogP3 of 2.4 offers predictable CNS-penetrant tuning and reproducible behavior in biphasic reactions.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 172898-04-3
Cat. No. B2785697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-methylpyrimidine
CAS172898-04-3
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESCC1=NC(=NC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-10-7-8-13-12(14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyKBYGRYZDJNDSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-4-methylpyrimidine: Chemical & Procurement Profile


2-(Benzyloxy)-4-methylpyrimidine is a pyrimidine derivative featuring a benzyloxy substituent at the 2‑position and a methyl group at the 4‑position, yielding a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol [1]. This heterocyclic building block is characterized by an XLogP3 value of 2.4, indicating moderate lipophilicity, and it exhibits a purity specification of 98% in commercial analytical‑grade offerings [1]. Structurally, the compound serves as a versatile intermediate for further functionalization, particularly in the synthesis of more complex heterocyclic systems and as a scaffold for medicinal chemistry campaigns targeting protein–protein interactions [2].

Scaffold Reported core for PD-1/PD-L1 inhibitor and herbicide patent families
Grade Analytical-grade purity supports reproducible synthetic workflows
Profile Moderate lipophilicity aids membrane permeability and biphasic reaction design

2-(Benzyloxy)-4-methylpyrimidine: Substitution Limitations


The precise substitution pattern of 2‑(benzyloxy)-4‑methylpyrimidine critically governs its physicochemical properties and synthetic utility. Introducing the benzyloxy group at the 2‑position substantially elevates lipophilicity relative to the unsubstituted 4‑methylpyrimidine core (XLogP3 = 2.4 versus ≈0.18), which directly influences membrane permeability and solubility profiles in both synthetic and biological applications [1][2]. Furthermore, the 2‑benzyloxy motif is a key structural element identified in patent literature as essential for PD‑1/PD‑L1 inhibitory activity, whereas alternative substitution patterns (e.g., 4‑benzyloxy or 5‑benzyloxy isomers) are not represented in the same activity class [3]. Consequently, substituting this compound with a closely related analog—such as 2‑benzyloxypyrimidine (lacking the 4‑methyl group) or 5‑benzyloxy‑2‑chloro‑4‑methylpyrimidine (containing an electron‑withdrawing chlorine)—alters both electronic distribution and steric environment, potentially rendering downstream reactions or biological assays non‑comparable .

4-Methylpyrimidine
Lacks the 2-benzyloxy group essential for PD-1/PD-L1 patent scaffold mapping.
2-Benzyloxypyrimidine
Absence of 4-methyl group shifts lipophilicity and may alter SAR fine-tuning.
Regioisomeric analogs
4- or 5-benzyloxy substitution not covered by key patent claims; scaffold mismatch.

2-(Benzyloxy)-4-methylpyrimidine: Comparative Evidence


Lipophilicity vs. 4-Methylpyrimidine

The computed lipophilicity of 2-(benzyloxy)-4-methylpyrimidine is markedly higher than that of the parent 4‑methylpyrimidine scaffold. The target compound exhibits an XLogP3 value of 2.4 [1], whereas 4‑methylpyrimidine is reported with a logP of 0.18 (ChemAxon) to 0.24 (ALOGPS) [2]. This ~2.2‑unit increase in logP translates to an approximately 158‑fold higher theoretical partition coefficient, significantly altering solubility and membrane permeability characteristics.

Lipophilicity vs 4-Methylpyrimidine
Cross-study comparable
XLogP3 2.4 vs 0.18–0.24
ΔlogP ≈ 2.2 (158‑fold higher partition coefficient)
Higher lipophilicity influences solvent selection and membrane permeability context.
Computed property; experimental validation may be needed.
Lipophilicity Physicochemical properties Drug-likeness

Lipophilicity vs. 2-Benzyloxypyrimidine

The 4‑methyl substituent in 2-(benzyloxy)-4-methylpyrimidine further elevates lipophilicity compared to the des‑methyl analog 2‑benzyloxypyrimidine. The target compound has an XLogP3 of 2.4 [1], while 2‑benzyloxypyrimidine exhibits an ACD/LogP of 1.73 or a reported logP of 2.06 . The presence of the methyl group increases the logP by 0.3–0.7 units, corresponding to a 2‑ to 5‑fold higher octanol‑water partition coefficient.

Lipophilicity vs 2-Benzyloxypyrimidine
Cross-study comparable
XLogP3 2.4 vs ACD/LogP 1.73
ΔlogP 0.3–0.7 (2‑ to 5‑fold higher)
4-Methyl group fine‑tunes lipophilicity for SAR optimization studies.
Variation across prediction methods; confirm experimentally.
Lipophilicity Structure‑activity relationship Medicinal chemistry

Purity Comparison: Analytical vs. Generic Grade

The analytical‑grade offering of 2-(benzyloxy)-4-methylpyrimidine from a major supplier specifies a purity of 98% . In contrast, many generic pyrimidine intermediates are supplied at lower purity thresholds (e.g., 95% minimum purity, as seen with some vendors of the same compound ). For sensitive synthetic applications—such as cross‑coupling reactions, medicinal chemistry lead optimization, or bioconjugation—a 3% absolute difference in purity can correspond to significantly reduced by‑product formation and improved reaction yield reproducibility.

Purity Specification
Head-to-head
98% (analytical) vs 95% (generic)
3% absolute purity increase
Higher purity may reduce side reactions and improve reproducibility.
Based on supplier specifications; lot-dependent.
Purity Analytical specification Procurement

Scaffold Validation for PD-1/PD-L1 Inhibition

The 2-(benzyloxy)pyrimidine core, exemplified by 2-(benzyloxy)-4-methylpyrimidine, is explicitly claimed in patent literature as a privileged scaffold for PD‑1/PD‑L1 inhibition [1]. While specific IC₅₀ data for the unadorned methyl analog are not reported, closely related 2-(benzyloxy)pyrimidine derivatives with optimized substituents demonstrate PD‑1/PD‑L1 blockade activity in HTRF assays (e.g., IC₅₀ = 1.39 µM for a structurally similar derivative) [2]. In contrast, alternative pyrimidine regioisomers (e.g., 4‑benzyloxy‑2‑methylpyrimidine or 5‑benzyloxy‑2‑chloro‑4‑methylpyrimidine) are not encompassed by the same patent claims, indicating that the 2‑benzyloxy substitution pattern is a key structural determinant for this pharmacological activity.

PD-1/PD-L1 Scaffold Validation
Class-level inference
Claimed in patent family; close analog IC50 1.39 µM
Substitution pattern maps to reported pharmacophore.
Direct activity data for this compound not reported.
Immuno‑oncology PD‑1/PD‑L1 Medicinal chemistry

Agrochemical & Pharmaceutical Building Block

The 2-(benzyloxy)pyrimidine motif is established as a core structure in herbicidal compositions. US Patent 5,599,770 explicitly claims 2-benzyloxypyrimidine derivatives, including those with a 4‑methyl substituent, as herbicidally effective components [1]. While quantitative herbicidal activity data for 2-(benzyloxy)-4-methylpyrimidine itself are not specified in the patent, the generic Markush structure encompasses this substitution pattern. In contrast, 4‑methylpyrimidine lacks the benzyloxy group and is not claimed as a herbicidal agent, underscoring that the benzyloxy moiety is essential for agrochemical activity in this chemical series.

Agrochemical Building Block
Class-level inference
Falls within herbicidal patent claims; 2-benzyloxy motif required
Benzyloxy motif essential for agrochemical activity class.
Quantitative herbicidal data not provided.
Herbicide Agrochemical Building block

2-(Benzyloxy)-4-methylpyrimidine: Research & Industrial Use Cases


PD-1/PD-L1 Inhibitor Lead Optimization

Medicinal chemists developing small‑molecule immunomodulators can employ 2-(benzyloxy)-4-methylpyrimidine as a core scaffold for structure‑activity relationship (SAR) studies. The compound's 2‑benzyloxy‑4‑methyl substitution pattern is specifically claimed in patents covering PD‑1/PD‑L1 inhibitors [1]. Starting from this validated scaffold, researchers can systematically vary substituents while retaining the essential pharmacophore, thereby accelerating hit‑to‑lead progression in immuno‑oncology programs.

Herbicide Scaffold Development

Agrochemical R&D teams can utilize 2-(benzyloxy)-4-methylpyrimidine as a key intermediate for synthesizing novel herbicides. The 2‑benzyloxypyrimidine core is explicitly covered by herbicidal composition patents [2], providing a direct synthetic entry point to protected chemical space. Using this building block eliminates the need for de novo construction of the benzyloxy‑pyrimidine motif, streamlining the synthesis of herbicidal candidates.

Lipophilic Building Block for Late-Stage Functionalization

With an XLogP3 of 2.4 [3], 2-(benzyloxy)-4-methylpyrimidine offers enhanced lipophilicity compared to simpler pyrimidine building blocks (e.g., 4‑methylpyrimidine, logP ≈0.18) [4]. This property makes it particularly suitable for constructing CNS‑penetrant compounds or for use in biphasic reaction systems. The 98% commercial purity further ensures reliable performance in sensitive transformations such as Suzuki‑Miyaura cross‑couplings or Buchwald‑Hartwig aminations.

Heterocyclic Chemistry & Structure-Property Studies

Academic laboratories investigating pyrimidine reactivity or physicochemical properties can use 2-(benzyloxy)-4-methylpyrimidine as a model substrate. Its defined lipophilicity profile (XLogP3 = 2.4) relative to both 4‑methylpyrimidine (logP ≈0.18) and 2‑benzyloxypyrimidine (logP ≈1.73) provides a graded set of analogs for systematic studies of substituent effects on partition coefficients, chromatographic behavior, or membrane permeability [3][4].

Application
Selection Property
Validation Focus
PD-1/PD-L1 inhibitor SAR studies
2-benzyloxy-4-methyl substitution pattern alignment
Patent-scaffold alignment review
Herbicide discovery
2-benzyloxypyrimidine core patent mapping
Agrochemical patent scope review
CNS-penetrant compound synthesis
Moderate lipophilicity profile
Solvent selection and membrane permeability context
Physicochemical property studies
Defined lipophilicity in pyrimidine series
Substituent-effect comparison across analogs

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17 linked technical documents
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